molecular formula C20H16N2O B15082986 1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine CAS No. 27058-18-0

1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine

Cat. No.: B15082986
CAS No.: 27058-18-0
M. Wt: 300.4 g/mol
InChI Key: WBAGVPNSMZETHA-UHFFFAOYSA-N
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Description

1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine is a heterocyclic compound that combines the structural features of both indole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The indole moiety is known for its presence in many biologically active compounds, while the pyridine ring is a common scaffold in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine typically involves the condensation of indole derivatives with pyridine derivatives under specific conditions. One common method involves the reaction of 1H-indole-3-carbaldehyde with 1-benzoyl-4-piperidone in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-Benzoyl-1,4-dihydro-4-(1H-indol-3-yl)pyridine
  • 1-Benzoyl-1,4-dihydro-4-(1H-indol-2-yl)pyridine
  • 1-Benzoyl-1,4-dihydro-4-(1H-indol-5-yl)pyridine

Comparison: this compound is unique due to the position of the indole moiety at the 3-position of the pyridine ring. This positioning can influence the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

27058-18-0

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(1H-indol-3-yl)-4H-pyridin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H16N2O/c23-20(16-6-2-1-3-7-16)22-12-10-15(11-13-22)18-14-21-19-9-5-4-8-17(18)19/h1-15,21H

InChI Key

WBAGVPNSMZETHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC(C=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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